molecular formula C24H36N4O4S B3980033 N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B3980033
M. Wt: 476.6 g/mol
InChI Key: NOCIFRGXWATNRL-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline, commonly known as AEAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of AEAN is not fully understood, but it is believed to act on various targets in the body, including ion channels, receptors, and enzymes. AEAN has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It has also been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
AEAN has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on ion channels and receptors. AEAN has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of various inflammatory conditions. It has also been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of AEAN is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, AEAN has been shown to have a relatively low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of AEAN is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving AEAN. One potential area of research is the development of AEAN-based drugs for the treatment of inflammatory conditions and pain. Another area of research is the investigation of the effects of AEAN on other ion channels and receptors, which could lead to the development of novel drugs for various conditions. Additionally, further studies are needed to fully understand the mechanism of action of AEAN and its potential applications in various fields.

Scientific Research Applications

AEAN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, AEAN has been investigated for its anti-inflammatory and analgesic properties. In biochemistry, AEAN has been studied for its effects on ion channels and receptors. In neuroscience, AEAN has been explored for its potential as a neuroprotective agent.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-(4-ethylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O4S/c1-3-33(31,32)27-8-6-26(7-9-27)21-4-5-23(28(29)30)22(13-21)25-17(2)24-14-18-10-19(15-24)12-20(11-18)16-24/h4-5,13,17-20,25H,3,6-12,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCIFRGXWATNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline

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